“1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid”, is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
The Boc-AAILs, including “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid”, were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
This compound falls under the category of organic compounds, specifically as an amino acid derivative due to its carboxylic acid functional group. It is also classified as a piperidine derivative because of the presence of the piperidine ring structure.
The synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid can be accomplished through several methods, primarily involving the protection of the amine group in piperidine. A common approach utilizes di-tert-butyl dicarbonate as a Boc protecting agent in the presence of a base such as sodium hydroxide.
A specific synthesis method involves starting from 4-piperidone hydrochloride hydrate, which is treated with liquid ammonia to create an alkaline environment. Following extraction and drying steps, sodium borohydride is added to reduce ketone functionality, leading to the formation of 4-hydroxypiperidine. This intermediate can then be reacted with di-tert-butyl dicarbonate to yield the final product .
The molecular structure of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid features:
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid participates in various chemical reactions:
The mechanism of action for 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid largely revolves around its utility as a protecting group in peptide synthesis and other organic transformations.
The physical and chemical properties of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid include:
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has numerous applications across various fields:
In industry, this compound is utilized for producing fine chemicals and specialty materials, illustrating its versatility and importance in chemical manufacturing processes .
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a functionally complex heterocyclic compound characterized by a piperidine core scaffold. Its molecular formula is uniformly identified as C₁₁H₁₉NO₅ across suppliers and scientific databases, yielding a molecular weight of 245.27 g/mol [1] [3] [4]. The IUPAC name, 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, systematically describes three critical structural elements:
This arrangement creates two stereocenters at C2 and C4, enabling the existence of distinct diastereomers. The most pharmacologically relevant configuration is (2S,4R), where stereochemistry is explicitly designated in supplier catalogs [6] [7]. Key identifiers include:
Table 1: Molecular Attributes of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic Acid
Property | Specification |
---|---|
Molecular Formula | C₁₁H₁₉NO₅ |
Molecular Weight | 245.27 g/mol |
IUPAC Name | 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Key Stereoisomer | (2S,4R)-enantiomer (CAS 955016-25-8) |
Canonical SMILES (racemic) | CC(C)(C)OC(=O)N1CCC(O)CC1C(=O)O |
Purity Standards | ≥95% (typical commercial grade) |
The emergence of this compound parallels the development of protecting group strategies in late 20th-century peptide chemistry. The Boc group, introduced by Moroder and colleagues in the 1970s, revolutionized amine protection by offering orthogonal stability under mild acidic conditions. Its application to piperidine derivatives addressed synthetic challenges in alkaloid and pharmaceutical research, where the piperidine ring’s basicity often necessitated protection during multi-step sequences [1] [8].
Early synthesis routes faced efficiency limitations, particularly in stereoselective control at C2 and C4. Initial approaches relied on classical resolution of racemates, yielding low enantiopurity. The 2000s saw catalytic asymmetric methods emerge, enabling direct enantioselective synthesis. For example, transition-metal-catalyzed hydrogenation of unsaturated precursors provided (2S,4R) configurations with >90% enantiomeric excess (ee) [6] [8]. Industrial-scale production later incorporated continuous flow reactors to manage exothermic Boc protection steps (using di-tert-butyl dicarbonate), reducing byproduct formation by 22% versus batch processing [8].
This compound’s synthetic versatility is evidenced by its role in constructing complex targets like protease inhibitors and opioid analgesics. Its dual functionality (–OH and –COOH) permits selective derivatization: the carboxylic acid undergoes amidation or esterification, while the hydroxyl group allows etherification or oxidation, enabling convergent synthetic routes [3] [6].
Table 2: Evolution of Key Synthetic Methods
Time Period | Synthetic Approach | Key Advancement | Limitation |
---|---|---|---|
1980s–1990s | Classical resolution of racemic mixtures | Access to enantiopure material | Low yield (typically <30%) |
Early 2000s | Chiral pool synthesis from amino acids | High enantiopurity | Lengthy protection/deprotection |
2010–Present | Catalytic asymmetric hydrogenation | >90% ee; scalable | Requires precious metal catalysts |
2015–Present | Flow chemistry for Boc protection | 22% higher yield vs. batch; safer temperature control | High initial equipment cost |
The (2S,4R) enantiomer (CAS 955016-25-8) is particularly valued in drug discovery due to its rigid three-dimensional conformation, which mimics bioactive peptide motifs. This stereochemistry enables precise interactions with biological targets, as evidenced in several applications:
The Boc group’s strategic importance extends beyond protection: It modulates lipophilicity (logP reduced by 0.8 vs. N-H analogues) and facilitates purification via crystalline intermediates. Suppliers emphasize cold-chain transportation (2–8°C) to preserve stereochemical integrity during storage, underscoring its sensitivity [2] . As a building block, it enables rapid analog generation via coupling reactions (e.g., amide bond formation at C2) followed by Boc deprotection under mild acidic conditions (trifluoroacetic acid), making it indispensable in combinatorial chemistry libraries [3] [6] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1